molecular formula C13H14ClNO2 B15322383 tert-Butyl (2-chloro-4-ethynylphenyl)carbamate

tert-Butyl (2-chloro-4-ethynylphenyl)carbamate

Cat. No.: B15322383
M. Wt: 251.71 g/mol
InChI Key: RYBOODUXIKTKSC-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-4-ethynylphenyl)carbamate is a carbamate-protected aniline derivative featuring a chloro substituent at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the phenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows. This compound is of interest in medicinal chemistry and materials science due to its ethynyl group, which enables click chemistry applications such as Huisgen cycloaddition for bioconjugation or polymer synthesis .

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

tert-butyl N-(2-chloro-4-ethynylphenyl)carbamate

InChI

InChI=1S/C13H14ClNO2/c1-5-9-6-7-11(10(14)8-9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)

InChI Key

RYBOODUXIKTKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingCyclopentylboronic acid, Pd(0), THF:H₂Otert-Butyl 2-amino-4-cyclopentylphenylcarbamate85%
Buchwald-Hartwig AminationPd catalyst, amine nucleophileAryl amine derivatives70-90%
  • The Suzuki coupling in demonstrates the replacement of bromine (in a related compound) with cyclopentyl groups, suggesting analogous reactivity for the chloro substituent under palladium catalysis.

  • NAS typically requires electron-deficient aromatic rings, which is facilitated by the carbamate’s electron-withdrawing nature .

Coupling Reactions Involving the Ethynyl Group

The ethynyl group participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Notable Examples:

Reaction TypeReagents/ConditionsProductApplicationSource
Sonogashira CouplingPd/Cu catalysts, aryl halidesBiaryl alkynesPharmaceutical intermediates
Click ChemistryAzides, Cu(I) catalystTriazole-linked conjugatesBioconjugation
  • The ethynyl group’s linear geometry and sp-hybridization enhance reactivity in metal-catalyzed couplings .

  • Click chemistry applications are inferred from analogous carbamate derivatives .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines.

Deprotection Conditions:

AcidSolventTemperatureTimeProductSource
Trifluoroacetic acid (TFA)Dichloromethane25°C2 h2-Chloro-4-ethynylaniline
HCl (gaseous)Dioxane0°C → 25°C4 hAmine hydrochloride salt
  • Deprotection is critical for generating reactive amine intermediates in drug synthesis .

Oxidation and Reduction Reactions

The ethynyl group undergoes selective transformations:

Oxidation:

ReagentsConditionsProductNotesSource
KMnO₄, H₂OAcidic, 50°C2-Chloro-4-carboxyphenylcarbamateForms carboxylic acid
Ozone-78°C, then H₂O₂Ketone or diketoneControlled ozonolysis

Reduction:

ReagentsConditionsProductNotesSource
H₂, Lindlar catalystEtOH, 25°Ccis-Alkene derivativeStereoselective hydrogenation
LiAlH₄THF, refluxAmine-alcoholOver-reduction possible

Mechanistic Insights

  • Palladium-Catalyzed Couplings : Oxidative addition of the chloro group to Pd(0) forms aryl-palladium complexes, enabling transmetalation with boronic acids or alkynes .

  • Deprotection Kinetics : Boc cleavage follows first-order kinetics in TFA, with protonation of the carbonyl oxygen initiating tert-butyl cation elimination .

Comparative Reactivity

Functional GroupReactivity ProfileSynthetic Utility
ChloroNAS, cross-couplingsIntroduces heteroatoms/aryl groups
EthynylSonogashira, click chemistryBuilds molecular complexity
CarbamateAcid-labile protecting groupTemporarily masks amines

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
One of the prominent applications of tert-butyl (2-chloro-4-ethynylphenyl)carbamate is its role as a potential antitumor agent. Research has indicated that derivatives of carbamates exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the carbamate structure can enhance its selectivity and potency against specific tumor types, making it a candidate for further development in cancer therapeutics .

1.2 Inhibition of Protein Tyrosine Phosphatases
The compound has also been explored as an inhibitor of protein tyrosine phosphatases, which are critical in cellular signaling pathways and have implications in cancer progression. The selective inhibition of these enzymes can disrupt tumor growth and metastasis, positioning this compound as a valuable tool in targeted cancer therapies .

Organic Synthesis Applications

2.1 Synthesis of Protected Amines
In organic synthesis, this compound serves as an important intermediate in the preparation of N-Boc protected amines. This is particularly relevant in the synthesis of pharmaceuticals where protecting groups are essential for controlling reactivity during multi-step synthesis processes . The compound can be synthesized through various methods involving palladium-catalyzed reactions, which allow for high yields and selectivity .

2.2 Versatile Building Block
The compound acts as a versatile building block for the synthesis of more complex organic molecules. Its ethynyl group provides opportunities for further functionalization, enabling the creation of diverse chemical entities that can be tailored for specific applications in drug discovery and materials science .

Case Studies and Research Findings

Study Focus Findings
Salvatore et al. (2001)Synthesis and reaction conditionsDemonstrated efficient synthesis under mild conditions with high yields .
Benediktsdottir et al. (2021)Biological evaluationEvaluated cytotoxicity on human liver cell lines, indicating potential therapeutic applications .
PMC Study (2020)Inhibition of mPTPBIdentified structure-activity relationships leading to potent inhibitors with implications for tuberculosis treatment .

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on chloride channels or other biological targets to exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate with Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cl, 4-C≡CH C₁₃H₁₃ClNO₃ 266.45 Ethynyl enables click chemistry; drug discovery
tert-Butyl (2-chloro-4-nitrophenyl)carbamate 2-Cl, 4-NO₂ C₁₁H₁₃ClN₂O₄ 296.69 Nitro group facilitates reduction to amines; intermediate synthesis
tert-Butyl (2-chloro-4-hydroxyphenyl)carbamate 2-Cl, 4-OH C₁₁H₁₄ClNO₃ 243.69 Polar, hydrogen bonding; solubility in polar solvents
tert-Butyl (4-chlorophenethyl)carbamate 4-Cl on phenethyl chain C₁₃H₁₈ClNO₂ 255.74 Non-hazardous; lab-scale synthesis
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate 4-Cl, 3-OH, 1-Ph C₁₅H₂₁ClNO₃ 298.78 Stereospecific biological activity; chiral drug synthesis

Key Findings

Reactivity :

  • The ethynyl group in the target compound allows for azide-alkyne cycloaddition, making it superior for bioconjugation compared to nitro or hydroxy analogs .
  • Nitro-substituted analogs (e.g., ) are precursors for amine synthesis via catalytic hydrogenation but lack click-compatibility.
  • Hydroxy-substituted analogs (e.g., ) exhibit higher polarity, enhancing aqueous solubility but limiting compatibility with hydrophobic matrices.

Stereochemical Influence :

  • Chiral analogs (e.g., ) demonstrate stereospecific interactions in biological systems, underscoring the importance of stereochemistry in drug design.

Q & A

Q. What advanced techniques validate the compound’s stability under catalytic conditions?

  • Answer:
  • In-Situ IR Spectroscopy: Monitor carbonyl (C=O) stretching (~1700 cm⁻¹) for carbamate integrity.
  • TGA/DSC: Thermal stability assessment (decomposition onset ~200°C) .

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